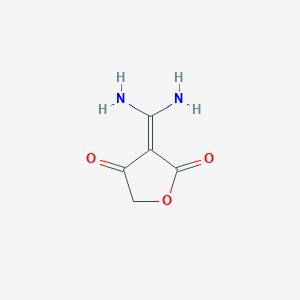
3-(diaminomethylidene)oxolane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as 3-(diaminomethylidene)oxolane-2,4-dione is a chemical entity with specific properties and applications. While detailed information about this compound is limited, it is essential to understand its general characteristics, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Chemical Reactions Analysis
3-(diaminomethylidene)oxolane-2,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions can vary based on the reaction conditions and the reagents used .
Scientific Research Applications
3-(diaminomethylidene)oxolane-2,4-dione has potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable compound for various research studies. specific details about its applications in these fields are not extensively documented .
Mechanism of Action
The mechanism of action of 3-(diaminomethylidene)oxolane-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways involved in its mechanism of action are not well-defined in the current literature .
Properties
IUPAC Name |
3-(diaminomethylidene)oxolane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c6-4(7)3-2(8)1-10-5(3)9/h1,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQGGYZRTLGLKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N)N)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N)N)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
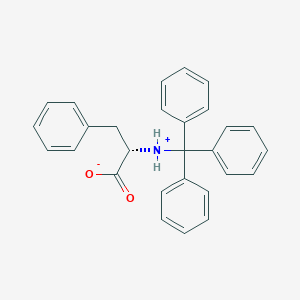
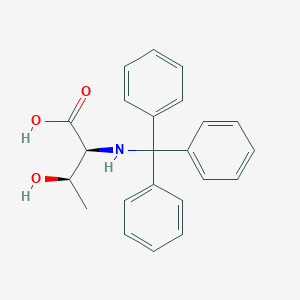
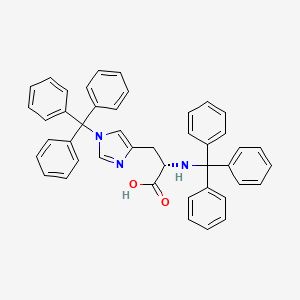
![9H-fluoren-9-ylmethyl N-[3-(2-methoxyethylamino)-3-oxopropyl]carbamate;2-[4-(hydroxymethyl)-3-methoxyphenoxy]-N-(2-methoxyethyl)acetamide;2-[4-(hydroxymethyl)phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B7840255.png)
![9H-fluoren-9-ylmethyl N-[3-[(4-methylphenyl)methylamino]-3-oxopropyl]carbamate;[2-methoxy-4-[2-[(4-methylphenyl)methylamino]-2-oxoethoxy]phenyl]methyl 2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetate;[4-[2-[(4-methylphenyl)methylamino]-2-oxoethoxy]phenyl]methyl 2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetate](/img/structure/B7840263.png)
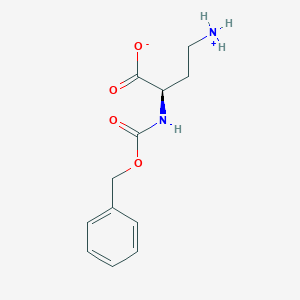
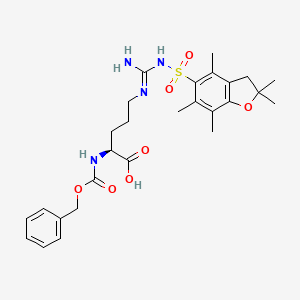
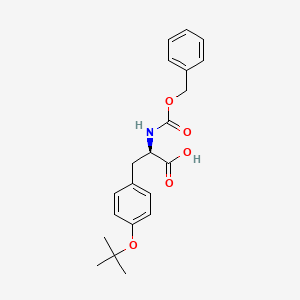
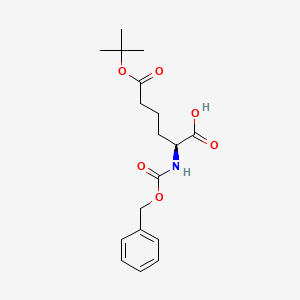
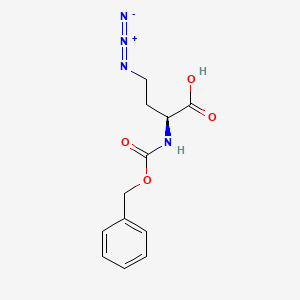
![methyl (2Z)-2-[amino(benzamido)methylidene]-4-chloro-3-oxobutanoate](/img/structure/B7840316.png)
![1-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B7840326.png)
![(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B7840337.png)
![(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B7840341.png)
